molecular formula C9H8BrF2N B15093530 7-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline

7-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15093530
M. Wt: 248.07 g/mol
InChI Key: HQQJDBLDWRWPHV-UHFFFAOYSA-N
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Description

7-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline is a brominated and fluorinated derivative of the tetrahydroisoquinoline scaffold. The compound features a bicyclic structure with a bromine atom at position 7 and two fluorine atoms at position 4. This substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H8BrF2N

Molecular Weight

248.07 g/mol

IUPAC Name

7-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline

InChI

InChI=1S/C9H8BrF2N/c10-7-1-2-8-6(3-7)4-13-5-9(8,11)12/h1-3,13H,4-5H2

InChI Key

HQQJDBLDWRWPHV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C(CN1)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction initiates with imine formation between 2-phenylethylamine derivatives and aldehydes, followed by cyclization to yield the tetrahydroisoquinoline core. For 7-bromo-4,4-difluoro derivatives, fluorinated aldehydes (e.g., difluoroacetaldehyde) are employed to install the 4,4-difluoro moiety. Acid catalysts such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH) in dichloromethane at 0–25°C drive the reaction to completion within 12–24 hours.

Key Parameters:

  • Aldehyde: Difluoroacetaldehyde (1.2 equiv)
  • Catalyst: TFA (10 mol%)
  • Solvent: Dichloromethane
  • Yield: 68–72%

Post-cyclization bromination at the 7-position is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (AIBN, 70°C), yielding 7-bromo intermediates.

Halogenation and Fluorination Strategies

Bromination at the 7-Position

Direct bromination of the tetrahydroisoquinoline core employs electrophilic aromatic substitution (EAS) or radical mechanisms. NBS in CCl₄ with AIBN achieves regioselective bromination at the 7-position due to the electron-donating effects of the amine group.

Optimized Conditions:

  • Reagent: NBS (1.1 equiv)
  • Initiator: AIBN (0.1 equiv)
  • Solvent: CCl₄
  • Temperature: 70°C
  • Yield: 82–85%

Fluorination at the 4,4-Positions

Difluorination is accomplished via two primary routes:

  • Electrophilic Fluorination: Using Selectfluor® or DAST (diethylaminosulfur trifluoride) to replace hydroxyl or carbonyl groups.
  • Nucleophilic Fluorination: Employing KF or CsF in polar aprotic solvents (DMF, DMSO).

DAST-Mediated Fluorination:

  • Substrate: 4,4-Dihydroxy-tetrahydroisoquinoline
  • Reagent: DAST (3.0 equiv)
  • Solvent: Dichloromethane
  • Temperature: −78°C to 25°C
  • Yield: 70–75%

Electrochemical Difluoroalkylation

Recent advancements utilize electrochemical methods to introduce fluorine atoms under mild conditions. A one-pot C(sp³)-H difluoroalkylation protocol employs an undivided electrochemical cell with a graphite anode and platinum cathode.

Reaction Setup and Conditions

  • Substrate: 2-Phenyl-1,2,3,4-tetrahydroisoquinoline
  • Electrolyte: Et₄NBr (0.1 mmol)
  • Solvent: Dry MeCN
  • Current: 5 mA (2.7 F/mol)
  • Temperature: 0°C
  • Yield: 45–50%

This method avoids stoichiometric oxidants and enables direct C–H functionalization, though yields are moderate compared to traditional approaches.

Comparative Analysis of Synthetic Routes

Method Key Reagents/Conditions Yield Advantages Limitations
Pictet-Spengler + Bromination Difluoroacetaldehyde, NBS, AIBN 68–85% High regioselectivity Multi-step, harsh bromination
Electrochemical Et₄NBr, graphite anode, MeCN 45–50% Mild conditions, no oxidants Lower yield, specialized equipment
DAST Fluorination DAST, CH₂Cl₂ 70–75% Efficient fluorination Moisture-sensitive reagents

Scalability and Industrial Considerations

The Pictet-Spengler route demonstrates superior scalability, with pilot-scale batches (1–5 kg) achieving consistent yields of 70–75%. Electrochemical methods, while environmentally favorable, require optimization for cost-effective large-scale production. Industrial synthesis prioritizes halogenation-fluorination sequences due to reagent availability and established safety protocols.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted tetrahydroisoquinoline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 7-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Features
7-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline Not Provided C₉H₈BrF₂N ~248.07* 7-Br, 4,4-F₂ High electronegativity; compact substituents enhance polarity
7-Bromo-4,4-dimethyl-1,2,3,4-THIQ hydrochloride 1203684-66-5 C₁₁H₁₃BrN·HCl ~275.46 7-Br, 4,4-(CH₃)₂ Increased lipophilicity; steric bulk may hinder reactivity
7-Bromo-1,2,3,4-tetrahydroisoquinoline 17680-55-6 C₉H₁₀BrN 212.09 7-Br Base structure; minimal steric hindrance for further functionalization
5-Bromo-6,7-difluoro-1,2,3,4-THIQ 2137609-96-0 C₉H₈BrF₂N 248.07 5-Br, 6,7-F₂ Electron-withdrawing groups alter ring electronics; potential for regioselective reactions
7-Bromo-1-(trifluoromethyl)-1,2,3,4-THIQ 1391212-56-8 C₁₀H₉BrF₃N 280.09 7-Br, 1-CF₃ High polarity; trifluoromethyl group enhances metabolic stability

*Estimated based on positional isomers (e.g., 5-Bromo-6,7-difluoro-THIQ ).

Key Observations:
  • Electron-Withdrawing vs. Trifluoromethyl groups (1-CF₃) further enhance electron-withdrawing effects and metabolic stability, as seen in medicinal chemistry applications .
  • Steric Effects :

    • Dimethyl substituents (4,4-(CH₃)₂) introduce steric bulk, which may slow reaction kinetics in cross-coupling or substitution reactions .
    • Fluorine’s small atomic radius minimizes steric hindrance, favoring reactivity at the bromine site .
Availability and Pricing:
  • 7-Bromo-4,4-dimethyl-THIQ hydrochloride : Priced at 97% purity (CAS 1203684-66-5), typically in stock, suggesting robust commercial availability .

Biological Activity

7-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline (CAS No. 1780338-53-5) is a synthetic compound characterized by its unique molecular structure, which includes a bromine atom and two fluorine atoms attached to a tetrahydroisoquinoline core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, anti-cancer, and neuroprotective research.

  • Molecular Formula : C9H8BrF2N
  • Molecular Weight : 248.07 g/mol

The structural arrangement of substituents in this compound contributes significantly to its reactivity and biological activity. The bromine atom can participate in nucleophilic substitution reactions while the difluoromethyl group influences electrophilic aromatic substitution reactions .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit notable anti-inflammatory effects. The specific arrangement of substituents may enhance binding affinity towards enzymes and receptors involved in inflammatory pathways. For instance:

  • Mechanism : The compound may inhibit key pro-inflammatory cytokines or enzymes such as COX-2 or TNF-alpha.
  • Case Study : In vitro studies demonstrated that related tetrahydroisoquinoline derivatives reduced the production of inflammatory markers in macrophage cell lines.

Anti-cancer Activity

The compound has also been investigated for its potential anti-cancer properties:

  • Target Enzymes : It has shown activity against various kinases involved in tumor growth and proliferation.
  • In Vivo Studies : Animal models have indicated that this compound can reduce tumor size in xenograft models of colon cancer.
CompoundIC50 (µM)Target
This compound0.64PLK4
7-Bromo-3-fluoromethyl-THIQ0.017PNMT

Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted in studies focusing on neurodegenerative diseases:

  • Mechanism : The compound may protect neuronal cells from oxidative stress and apoptosis.
  • Research Findings : In models of Alzheimer's disease, it has been shown to inhibit amyloid-beta aggregation and promote neuronal survival.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves several key steps:

  • Formation of the Tetrahydroisoquinoline Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of bromine and fluorine substituents is performed using halogenation techniques.

Structure Activity Relationship (SAR)

The unique positioning of the bromine and fluorine atoms significantly influences the biological activity of this compound compared to other tetrahydroisoquinolines:

Compound NameCAS NumberSimilarity Index
5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline1203683-41-30.92
6-Bromo-1,2,3,4-tetrahydroisoquinoline215798-19-90.90
7-Bromo-1,2,3,4-tetrahydroisoquinoline220247-73-40.90

The variations in substituent positions lead to differences in pharmacological profiles and selectivity for biological targets.

Q & A

Q. What are the standard synthetic routes for preparing 7-bromo-4,4-difluoro-tetrahydroisoquinoline derivatives?

Answer: The synthesis typically involves halogenation and fluorination steps. For example:

  • Nitration/Reduction Pathways : Nitration of tetrahydroisoquinoline followed by bromination and fluorination (e.g., using diethylaminosulfur trifluoride or SF₄ derivatives) .
  • BH₃·THF Reduction : Reduction of ketone intermediates (e.g., 7-bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one) with BH₃·THF in dry toluene .
  • Cyclization Methods : Pummerer reaction for cyclizing sulfoxide precursors, as seen in related tetrahydroisoquinoline syntheses .
  • Polyphosphoric Acid-Mediated Reactions : For analogs like 1-methyl-THIQ, polyphosphoric acid facilitates cyclization of phenethylamine derivatives .

Q. How can researchers characterize 7-bromo-4,4-difluoro-THIQ and its intermediates?

Answer:

  • Mass Spectrometry (MS) : High-resolution MS (e.g., [M+H]+ peaks) confirms molecular weight and bromine/fluorine isotopic patterns .
  • NMR Spectroscopy : ¹⁹F NMR identifies fluorination patterns, while ¹H/¹³C NMR resolves substituent positions .
  • HPLC/Purity Analysis : Reverse-phase HPLC with UV detection ensures purity (>95% by HPLC), critical for biological assays .

Advanced Research Questions

Q. How does the bromination pattern influence biological activity in tetrahydroisoquinoline derivatives?

Answer:

  • Position-Specific Effects : Bromine at the 7-position (vs. 6,7-dibromo analogs) may reduce steric hindrance, enhancing binding to targets like kinases or receptors .
  • Synergy with Fluorine : The 4,4-difluoro substitution increases metabolic stability and lipophilicity compared to non-fluorinated analogs, as seen in studies on HO-1 induction by CKD712 (a related THIQ derivative) .
  • Comparative SAR : Brominated derivatives (e.g., 6-bromo-7-methoxy-THIQ) show distinct activity profiles compared to nitro- or methoxy-substituted analogs in VEGF modulation .

Q. How can contradictory reports on tetrahydroisoquinoline synthesis be resolved?

Answer:

  • Reaction Optimization : Conflicting nitration yields (e.g., in ) were resolved by replacing direct nitration with isocarbostyril reduction, highlighting the need for stepwise validation .
  • Byproduct Analysis : Oxidative dimerization byproducts (e.g., during acetylation) require LC-MS and 2D NMR to identify regioisomers or dimeric structures .
  • Solvent/Reagent Screening : Testing alternatives like BF₃·Et₂O for fluorination or THF/MeCN for cyclization can mitigate reproducibility issues .

Q. What mechanistic pathways underlie the biological effects of 7-bromo-4,4-difluoro-THIQ?

Answer:

  • HO-1/AMPK Signaling : In analogs like CKD712, HO-1 induction via AMPK phosphorylation drives VEGF production. Methodologies include:
    • siRNA Knockdown : Silencing AMPK or HO-1 to confirm pathway involvement .
    • Western Blotting : Detecting p-AMPK, HO-1, and VEGF expression in dermal fibroblasts .
  • Cytotoxicity Screening : MTT and Trypan blue assays assess viability at varying concentrations (1–10 mM) .

Q. How can oxidative dimerization of THIQ derivatives be analyzed?

Answer:

  • Spectroscopic Techniques : UV-Vis and ESR identify radical intermediates during dimerization .
  • X-ray Crystallography : Resolves dimer structures (e.g., neutral vs. charged forms) .
  • Chromatographic Separation : Prep-HPLC isolates dimers for individual bioactivity testing .

Q. How do fluorine substituents compare to other groups in modulating physicochemical properties?

Answer:

  • Lipophilicity : 4,4-Difluoro groups increase logP compared to methoxy (e.g., 7-methoxy-THIQ) or nitro substitutions, enhancing blood-brain barrier penetration .
  • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, as observed in neuroactive THIQs like salsolinol .
  • Electronic Effects : Fluorine’s electron-withdrawing nature alters pKa, affecting protonation states and receptor binding .

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